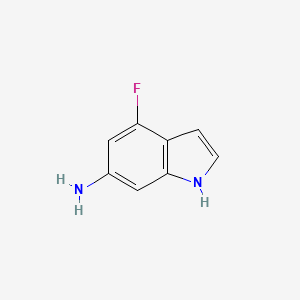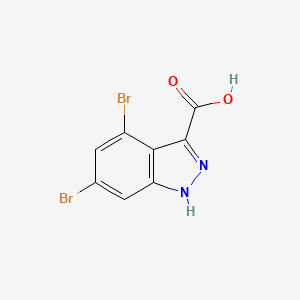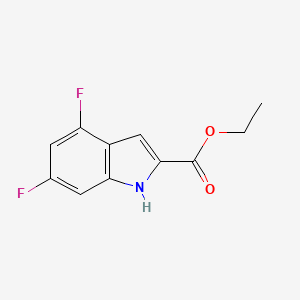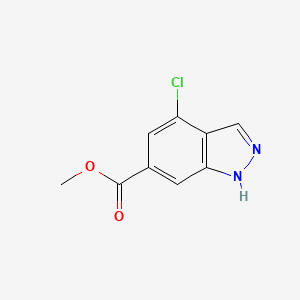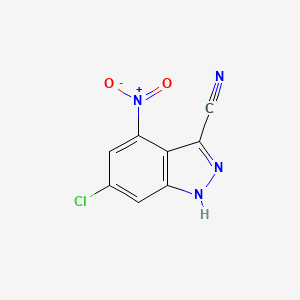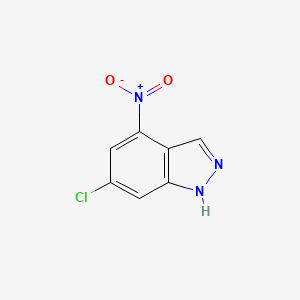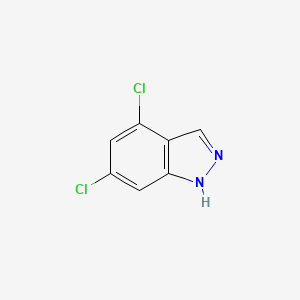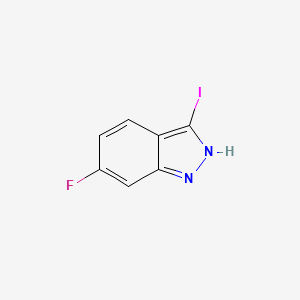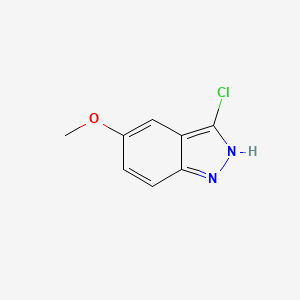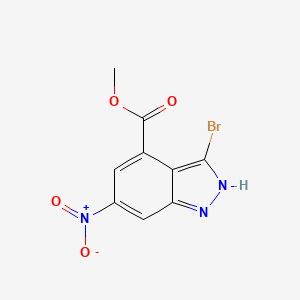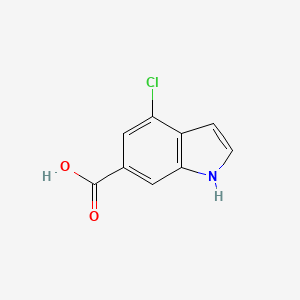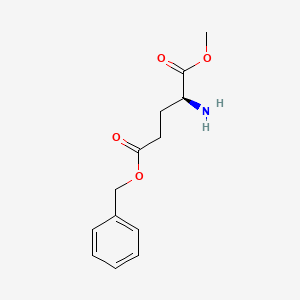
Glu(OBzl)-OMe
Overview
Description
Glu(OBzl)-OMe is a derivative of L-glutamic acid, an important amino acid in the human body. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in the synthesis of polymers and has shown potential in drug delivery systems due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glu(OBzl)-OMe typically involves the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA). This process can be initiated using various amines such as diethylamine, di-n-hexylamine, dicyclohexylamine, and triethylamine . The reaction conditions, including monomer concentration, reaction temperature, and time, play a crucial role in determining the molecular weight and properties of the resulting polymer .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization processes. The use of efficient initiators and optimized reaction conditions ensures high yield and quality of the product. Deprotection of benzyl groups in the polymer can be achieved using reagents such as hydrobromic acid/acetic acid, NaOH aqueous solution, and trimethylsilyl iodide (TMSI), with TMSI being preferred for minimizing chain cleavage .
Chemical Reactions Analysis
Types of Reactions
Glu(OBzl)-OMe undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Glu(OBzl)-OMe has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Glu(OBzl)-OMe involves its interaction with various molecular targets and pathways. In drug delivery systems, the compound can form bioreducible block copolymers that release drugs in response to specific stimuli, such as changes in pH or temperature . The molecular targets include cellular receptors and transporters that facilitate the uptake and release of the drug.
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid γ-benzyl ester: This compound is similar in structure and is used in the synthesis of polymers for biological applications.
Poly (γ-benzyl-L-glutamate): A polymer derived from γ-benzyl-L-glutamate, used in drug delivery and tissue engineering.
Uniqueness
Glu(OBzl)-OMe stands out due to its unique combination of properties, including biocompatibility, biodegradability, and responsiveness to environmental stimuli. These characteristics make it particularly suitable for advanced drug delivery systems and biomedical applications .
Properties
IUPAC Name |
5-O-benzyl 1-O-methyl (2S)-2-aminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-13(16)11(14)7-8-12(15)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINSDCQBEWYNGL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647318 | |
| Record name | 5-Benzyl 1-methyl L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57584-59-5 | |
| Record name | 5-Benzyl 1-methyl L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


